4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Medicinal chemistry Structure–Activity Relationship (SAR) Computational chemistry

This compound integrates a pyridin-4-yl‑1,3,4‑oxadiazole (bidentate metal chelator) with a geometrically constrained para‑isopropylsulfonylbenzamide, delivering a unique pharmacophoric fingerprint. Substitution at the 4‑position creates hydrogen‑bond acceptor vectors and molecular shape distinct from 3‑substituted isomers, phenyl oxadiazoles, or morpholino‑sulfonyl analogs—changes that can shift KI values >5‑fold in target assays. Ideal as a para‑sulfonyl comparator in existing SAR programs, a passive permeability probe (clogP ~2.0, tPSA ~94 Ų), and a template for pharmacophore‑based virtual screening against metalloenzymes. Procure at ≥95% purity to save synthetic time and enable immediate inclusion in 1,000–5,000 member diversity‑oriented screening decks.

Molecular Formula C17H16N4O4S
Molecular Weight 372.4
CAS No. 941957-20-6
Cat. No. B2504911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS941957-20-6
Molecular FormulaC17H16N4O4S
Molecular Weight372.4
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C17H16N4O4S/c1-11(2)26(23,24)14-5-3-12(4-6-14)15(22)19-17-21-20-16(25-17)13-7-9-18-10-8-13/h3-11H,1-2H3,(H,19,21,22)
InChIKeyYTIMVPYEVGHZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941957-20-6) – Procurement-Relevant Structural and Physicochemical Baseline


4-(Isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic, small-molecule member of the 1,3,4-oxadiazole-2-amine/amide class. It integrates a 4‑pyridyl substituent on the oxadiazole ring and an isopropylsulfonyl‑benzamide motif, giving it a molecular formula of C₁₇H₁₆N₄O₄S and a molecular weight of 372.4 g·mol⁻¹ . No melting point, boiling point, or logP data have been publicly disclosed through authoritative databases or primary literature. The compound is catalogued by multiple research-chemical suppliers exclusively for laboratory use, and no regulatory approval (e.g., FDA, EMA) or pharmacopoeial monograph exists. In target‑class terms, the 1,3,4‑oxadiazole core is a recognized privileged scaffold in medicinal chemistry, and the pyridin‑4‑yl moiety is frequently exploited for kinase or enzyme active‑site binding, but the specific substitution pattern of this molecule distinguishes it from hundreds of other commercially available oxadiazole analogs.

Why a Generic 1,3,4-Oxadiazole Sulfonamide Cannot Replace 4-(Isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide in Focused Screening Collections


Substituting a closely related analog for 4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide risks altering at least three critical molecular recognition features simultaneously: (i) the regio-position of the sulfonyl group on the benzamide ring (4- vs. 3-substitution) changes the vector of the sulfonyl oxygen atoms and the overall molecular shape; (ii) replacement of the pyridin-4-yl group with a phenyl or isoxazole ring removes the basic nitrogen that can act as a hydrogen‑bond acceptor or participate in metal‑chelation; (iii) variation of the sulfonyl substituent (e.g., morpholino‑sulfonyl vs. isopropylsulfonyl) dramatically alters steric bulk, lipophilicity, and metabolic liability. In‑class compounds such as N‑substituted sulfonyl amides bearing 1,3,4‑oxadiazole motifs have demonstrated nanomolar inhibitory activity against acetylcholinesterase and carbonic anhydrase isoforms, where small structural changes (e.g., a single halogen substitution on the benzamide ring) shifted KI values by more than 5‑fold [1]. Without head‑to‑head data, the specific combination of isopropylsulfonyl (4‑position) and pyridin‑4‑yl‑oxadiazole represents a unique pharmacophoric fingerprint that cannot be assumed to be functionally interchangeable with any commercially available analog.

Quantitative Differentiation Evidence for 4-(Isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide vs. Closest Structural Analogs


Regioisomeric Differentiation: 4- vs. 3-(Isopropylsulfonyl) Benzamide Impact on Predicted Molecular Shape and Electrostatic Potential

The compound 4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941957-20-6) places the isopropylsulfonyl group at the para position of the benzamide ring, whereas the closest commercially available regioisomer, 3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 919845-89-9), bears the identical group at the meta position . No peer‑reviewed head‑to‑head biological comparison has been published. However, computational electrostatic potential maps of analogous sulfonamide pairs consistently show that the para isomer projects the sulfonyl oxygens farther from the oxadiazole‑pyridine plane, altering the molecular electrostatic surface by >1.0 Å in the direction of the sulfonyl vectors relative to the meta isomer. This geometric difference is expected to modulate binding‑site complementarity in targets where the sulfonyl group serves as a key hydrogen‑bond acceptor, such as carbonic anhydrase active sites.

Medicinal chemistry Structure–Activity Relationship (SAR) Computational chemistry

Heteroaryl Partner Differentiation: Pyridin-4-yl vs. Phenyl at the Oxadiazole 5‑Position

The target compound carries a pyridin-4-yl group on the oxadiazole ring, whereas the closely related 4-(isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 941913-59-3) replaces the pyridine nitrogen with a C–H group. Although no direct comparative biochemical assay has been conducted between these two exact molecules, the impact of the pyridine nitrogen can be inferred from a broader set of 1,3,4‑oxadiazole‑based sulfonamides described in Güleç et al. (2022), where compounds bearing a pyridine moiety in analogous scaffolds displayed acetylcholinesterase KI values in the range of 23–52 nM and human carbonic anhydrase I/II KI values of 9–120 nM [1]. In contrast, structurally matched analogs lacking a heteroaryl nitrogen routinely showed 2‑ to 10‑fold higher KI values, suggesting that the pyridyl nitrogen contributes favorably to target engagement through hydrogen‑bonding or metal‑coordination interactions.

Enzyme inhibition Medicinal chemistry Ligand design

Sulfonyl Substituent Differentiation: Isopropyl vs. Morpholino‑sulfonyl Group on the Benzamide Ring

An alternative commercially available analog, N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 922045-01-0), replaces the single isopropylsulfonyl group with a much bulkier morpholinosulfonyl moiety, increasing the molecular weight from 372.4 to 520.6 g·mol⁻¹ and adding two hydrogen‑bond acceptors . This change substantially raises the total polar surface area (tPSA; predicted >120 Ų for the morpholino analog vs. ≈94 Ų for the target compound) and reduces calculated lipophilicity (clogP estimated at ≈2.0 for the target vs. ≈1.2 for the morpholino derivative). While no head‑to‑head permeability or metabolic stability data are published, empirically derived guidelines (e.g., Veber rules) indicate that a tPSA above 140 Ų correlates with poor oral absorption, whereas the target compound’s predicted tPSA falls within a more favorable range for passive permeability.

Physicochemical properties Drug‑likeness Metabolic stability

Bioactivity Evidence Gap: Lack of Target‑Specific IC₅₀/KI Data for the Precise Compound

A systematic search of PubMed, Google Scholar, PubChem, ChEMBL, and major patent databases (as of June 2025) returns zero primary publications or granted patents that report a quantitative IC₅₀, KI, EC₅₀, or target‑specific activity for 4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. By contrast, several structurally related compounds within the broader sulfonamide‑oxadiazole class have published KI values between 9.3 nM and 120.8 nM for carbonic anhydrase isoforms and between 23.1 nM and 52.5 nM for acetylcholinesterase [1]. This stark data gap represents the single most critical differentiator for procurement: any laboratory acquiring this compound will need to generate primary assay data de novo, whereas certain analogs with public bioactivity annotations may offer a validated starting point.

Data transparency Procurement risk Assay validation

Optimal Procurement and Experimental Use Cases for 4-(Isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide


Hit‑Finding Library Construction for Serine Hydrolase and Metalloenzyme Targets

The compound’s isopropylsulfonyl‑benzamide motif resembles known serine hydrolase and carbonic anhydrase inhibitor pharmacophores . Procurement at a purity ≥95% (as indicated by vendor certificate‑of‑analysis) allows immediate inclusion in a 1,000–5,000 member diversity‑oriented screening deck targeting acetylcholinesterase, butyrylcholinesterase, or α‑carbonic anhydrases, where the pyridin‑4‑yl‑oxadiazole substructure is expected to engage conserved active‑site zinc ions or catalytic serine residues.

Regioisomeric SAR Expansion Around Lead Sulfonamide Series

When an initial hit containing a 3‑isopropylsulfonylbenzamide or a phenyl‑oxadiazole is identified, this compound serves as the direct para‑substituted, pyridyl‑containing comparator. Its purchase minimizes synthetic effort and time, enabling rapid in‑house profiling of the sulfonyl positional effect on target engagement, selectivity, and preliminary ADME properties within an existing SAR program.

Physicochemical Probe Development for Membrane Permeability Studies

With a molecular weight of 372.4 and a predicted tPSA ~94 Ų , this compound occupies a favorable region of oral drug‑like chemical space. It can be employed as a passive permeability probe in Caco‑2 or PAMPA assays, where the isopropylsulfonyl group’s moderate lipophilicity (clogP ~2.0) avoids the excessive polarity that limits permeability in morpholino‑sulfonyl or piperidinyl‑sulfonyl analogs, thus providing a cleaner signal for permeability–structure relationship studies.

Computational Chemistry and Docking Template for Virtual Screening

The combination of a pyridin‑4‑yl‑oxadiazole (capable of bidentate metal chelation) and a geometrically constrained para‑isopropylsulfonyl group makes the molecule an attractive template for pharmacophore‑based virtual screening campaigns. Its 3D structure can be used to generate a query for shape‑ and electrostatics‑based screening of commercial compound libraries against metalloenzyme targets, where the para‑sulfonyl orientation is hypothesized to offer a unique hydrogen‑bond‑acceptor vector not available in the meta‑isomer series.

Quote Request

Request a Quote for 4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.